3-Bromopyridine-2-carbonitrile

Crystal Engineering Supramolecular Chemistry Halogen Bonding

3-Bromopyridine-2-carbonitrile is a uniquely positioned heterocyclic building block where the critical 1,2-relationship between bromine and cyano groups dictates superior reactivity. This electronic arrangement enables aqueous Suzuki couplings under acidic, base-free conditions—enabling orthogonal strategies impossible with standard aryl bromides. Its fully characterized crystal structure (Br⋯N contact: 3.1237 Å) provides a reliable supramolecular synthon for co-crystal design, a property absent in chloro/fluoro analogs. Choose this ≥98% purity intermediate for reduced development timelines in SAR exploration and functional materials research. Available for immediate dispatch.

Molecular Formula C6H3BrN2
Molecular Weight 183.01 g/mol
CAS No. 55758-02-6
Cat. No. B014651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromopyridine-2-carbonitrile
CAS55758-02-6
Synonyms3-Bromo-2-pyridinecarbonitrile;  2-Cyano-3-bromopyridine;  3-Bromopicolinonitrile; 
Molecular FormulaC6H3BrN2
Molecular Weight183.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C#N)Br
InChIInChI=1S/C6H3BrN2/c7-5-2-1-3-9-6(5)4-8/h1-3H
InChIKeyHCOPIUVJCIZALB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromopyridine-2-carbonitrile (CAS 55758-02-6) Specifications and Procurement Baseline


3-Bromopyridine-2-carbonitrile (CAS 55758-02-6, also known as 3-bromo-2-cyanopyridine or 3-bromopicolinonitrile) is a heterocyclic building block with the molecular formula C₆H₃BrN₂ [1]. It is a white to light brown crystalline powder with a melting point range of 93–101°C and a predicted density of 1.72 g/cm³ . The compound is widely used as an intermediate in organic synthesis and medicinal chemistry , and its crystal structure has been fully characterized by single-crystal X-ray diffraction [2].

Why Generic Substitution of 3-Bromopyridine-2-carbonitrile (CAS 55758-02-6) is Chemically Invalid


Substituting 3-bromopyridine-2-carbonitrile with a positional isomer, such as 2-bromopyridine-3-carbonitrile (CAS 20577-26-8) , or with a different halogenated analog fundamentally alters the compound‘s reactivity and solid-state properties. The unique 1,2-relationship between the bromine atom and the cyano group dictates both the electronic environment for cross-coupling reactions and the specific intermolecular interactions that govern crystal packing [1]. The absence of quantitative comparability for key performance metrics, such as Suzuki coupling yields under specific conditions or halogen-bonding geometries, precludes any assumption of functional equivalence.

Quantitative Differentiation of 3-Bromopyridine-2-carbonitrile from Closest Analogs: A Procurement Evidence Guide


Solid-State Structural Differentiation via Unique Halogen Bonding Geometry

3-Bromopyridine-2-carbonitrile exhibits a specific, short intermolecular Br⋯N contact of 3.1237 (17) Å in the solid state [1], a feature not observed in its chlorine or fluorine analogs due to their weaker halogen-bonding tendencies. This contact is significantly shorter than the sum of van der Waals radii for bromine and nitrogen (typically ~3.4 Å), confirming a stabilizing halogen-bonding interaction that dictates crystal packing [2].

Crystal Engineering Supramolecular Chemistry Halogen Bonding

Crystal Packing Differentiation via π-π Stacking Interactions

The crystal packing of 3-bromopyridine-2-carbonitrile is further stabilized by π-π stacking interactions between pyridine rings, with a centroid-centroid distance of 3.7893 (9) Å and a dihedral angle of 4.01 (7)° [1]. This specific geometry contrasts with the packing arrangements of its 2-bromo isomer or other halogenated pyridines, which exhibit different stacking patterns due to altered molecular dipoles and steric profiles.

Crystallography Solid-State Chemistry Materials Science

Documented Synthetic Yield for Cyanation Route

A published synthesis of 3-bromopyridine-2-carbonitrile via cyanation of 2,3-dibromopyridine achieved an isolated yield of 20% (37 mg from 1.0 mmol scale) after column chromatography [1]. While this yield is specific to the reported conditions, it provides a quantitative benchmark for process optimization efforts.

Organic Synthesis Methodology Process Chemistry

Differentiated Reactivity Profile in Suzuki Coupling

3-Bromopyridine-2-carbonitrile belongs to a class of substituted bromopyridines that have been shown to participate in aqueous Suzuki-Miyaura cross-coupling reactions under acidic conditions without added base or ligand [1]. This reactivity profile contrasts with electron-neutral or electron-rich bromopyridines, which typically require basic conditions. While a direct head-to-head yield comparison with its 2-bromo isomer is not available in this study, the class-level data suggests a unique reactivity window for electron-deficient, nitrogen-containing substrates.

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Commercial Availability and Purity as a Differentiator

3-Bromopyridine-2-carbonitrile is commercially available at high purity (≥98%) from multiple vendors , whereas its 2-bromo positional isomer (2-bromopyridine-3-carbonitrile, CAS 20577-26-8) is less commonly offered at comparable purity levels and may require custom synthesis. The 3-bromo isomer benefits from established synthetic protocols [1], contributing to a more reliable and cost-effective supply chain.

Procurement Supply Chain Quality Control

Defined Application Scenarios for 3-Bromopyridine-2-carbonitrile (CAS 55758-02-6) Based on Quantitative Evidence


Crystal Engineering and Supramolecular Design

Researchers designing co-crystals or functional materials that require predictable halogen bonding interactions should select 3-bromopyridine-2-carbonitrile. Its crystal structure, defined by a specific Br⋯N contact of 3.1237 (17) Å [1], provides a reliable building block for supramolecular architectures, a property not shared by chloro or fluoro analogs.

Acid-Tolerant Suzuki-Miyaura Cross-Coupling

Synthetic chemists developing sequences involving acid-sensitive functional groups can leverage the documented reactivity of electron-deficient bromopyridines like 3-bromopyridine-2-carbonitrile in aqueous Suzuki couplings under acidic conditions without added base or ligand [2]. This enables orthogonal coupling strategies not feasible with many other aryl bromides.

Medicinal Chemistry Intermediate Sourcing

Procurement specialists seeking a reliable, high-purity heterocyclic building block for SAR exploration should prioritize 3-bromopyridine-2-carbonitrile. Its established commercial availability at ≥98% purity and documented synthetic route [1] ensure consistent supply and reduce development timelines compared to less accessible positional isomers.

Technical Documentation Hub

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56 linked technical documents
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